molecular formula C21H18F2N4O3 B12159553 methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12159553
M. Wt: 412.4 g/mol
InChI Key: AYSDKSBTHCEYKH-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group and an imidazopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the imidazopyridine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The difluorophenyl group is introduced via a substitution reaction, and the final esterification step involves the reaction of the intermediate with methyl benzoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The difluorophenyl group and imidazopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate: Shares a similar difluorophenyl group but differs in the core structure.

    Methyl 4-[2-(4-bromo-2,5-difluorophenyl)acetamido]-3-{[(3S)-4,4-dimethyloxolan-3-yl]amino}-5-fluorobenzoate: Contains a difluorophenyl group and a benzoate moiety but has different substituents.

Uniqueness

Methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H18F2N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 4-[[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18F2N4O3/c1-30-20(28)12-2-5-14(6-3-12)26-21(29)27-9-8-17-18(25-11-24-17)19(27)15-7-4-13(22)10-16(15)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29)

InChI Key

AYSDKSBTHCEYKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)F)F)N=CN3

Origin of Product

United States

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